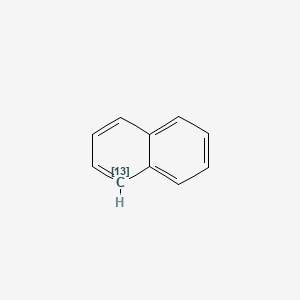![molecular formula C7H14N2 B1601619 1,7-二氮杂螺[4.4]壬烷 CAS No. 34357-58-9](/img/structure/B1601619.png)
1,7-二氮杂螺[4.4]壬烷
描述
1,7-Diazaspiro[4.4]nonane is a chemical compound with the molecular formula C7H14N2 . It has a molecular weight of 126.200 Da .
Molecular Structure Analysis
The molecular structure of 1,7-Diazaspiro[4.4]nonane consists of seven carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms . The InChI code for this compound is provided in some resources .Physical And Chemical Properties Analysis
1,7-Diazaspiro[4.4]nonane has a density of 1.027g/cm3 . It has a boiling point of 190.324ºC at 760 mmHg . The compound is expected to have a low vapor pressure and high water solubility .科学研究应用
化学性质和合成
“1,7-二氮杂螺[4.4]壬烷” 是一种化学化合物,CAS 号为:1203682-72-7。 它的分子量为 176.65 . 1,7-二氮杂螺[4.4]壬烷-2,4-二酮衍生物的合成展示了二氮杂螺环核心在多组分反应中的重要性.
在多组分反应中的应用
“1,7-二氮杂螺[4.4]壬烷” 的二氮杂螺环核心在多组分反应中很重要. 这些反应是一种化学反应,其中三种或更多种反应物结合形成产物。
在药物开发中的应用
“1,7-二氮杂螺[4.4]壬烷” 的结构已被用于开发各种药物。 例如,它已被用于合成抗增殖剂、细胞毒性剂、抗癌剂和蛋白质精氨酸脱亚氨酶抑制剂 .
在材料科学中的应用
“1,7-二氮杂螺[4.4]壬烷” 已被用于材料科学,特别是双酚 A 的二缩水甘油醚 (DGEBA) 与三氟甲磺酸镱作为引发剂的固化 . 此过程在环氧树脂的生产中很重要,环氧树脂在涂料、粘合剂和复合材料中具有广泛的应用。
在专利申请中的应用
“1,7-二氮杂螺[4.4]壬烷” 已在各种专利申请中提及,表明它在开发新技术方面的潜在应用 .
安全与操作
在操作 “1,7-二氮杂螺[4.4]壬烷” 时,应采取安全预防措施。 它已被分类为信号词“警告”和危险说明 H315 和 H317,表明它可能引起皮肤刺激,并可能引起过敏性皮肤反应 .
作用机制
Target of Action
The primary targets of 1,7-Diazaspiro[4.4]nonane are sigma receptors (SRs) . These receptors, specifically sigma-1 (S1R) and sigma-2 (S2R), are involved in several biological and pathological conditions . S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) .
Mode of Action
Upon activation, S1R dissociates from BiP and moves toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .
Biochemical Pathways
The exact biochemical pathways affected by 1,7-Diazaspiro[4It is known that s1r ligands have historically been classified as agonists or antagonists, with agonists favoring oligomerization and antagonists preventing it based on their effects in a variety of in vivo or cellular models .
Pharmacokinetics
The pharmacokinetic properties of 1,7-Diazaspiro[4The compound’s molecular weight is 154167 Da , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The most notable compounds, such as 4b (AD186, KiS1R = 2.7 nM, KiS2R = 27 nM), 5b (AB21, KiS1R = 13 nM, KiS2R = 102 nM), and 8f (AB10, KiS1R = 10 nM, KiS2R = 165 nM), have been screened for analgesic effects in vivo, and their functional profile was determined through in vivo and in vitro models . Compounds 5b and 8f reached the maximum antiallodynic effect at 20 mg/kg .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,7-Diazaspiro[4It is known that the selective s1r agonist pre-084 completely reversed their action, indicating that the effects are entirely dependent on the s1r antagonism .
属性
IUPAC Name |
1,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7(9-4-1)3-5-8-6-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFXDMMGMUVIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513484 | |
| Record name | 1,7-Diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34357-58-9 | |
| Record name | 1,7-Diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the 1,7-Diazaspiro[4.4]nonane scaffold in medicinal chemistry?
A1: The 1,7-Diazaspiro[4.4]nonane scaffold is a bicyclic structure incorporating a rigid spirocyclic core. This rigidity can be advantageous in drug design, potentially leading to increased selectivity for biological targets and improved pharmacokinetic properties compared to more flexible molecules. [, , ]
Q2: How has the 1,7-Diazaspiro[4.4]nonane scaffold been utilized in the synthesis of biologically active compounds?
A2: This scaffold serves as a valuable building block for various biologically active compounds. For instance, researchers have synthesized conformationally restricted analogs of the antitumor agents aplidine and tamandarin A, incorporating a 1,7-Diazaspiro[4.4]nonane-based spirolactam β-turn mimetic. [] Additionally, it has been incorporated into fluoroquinolone antibacterial agents, specifically at the 7-position, leading to potent activity against both Gram-positive and Gram-negative bacteria. []
Q3: Are there different diastereomers of 1,7-Diazaspiro[4.4]nonane derivatives, and how do they differ in their synthesis and properties?
A3: Yes, 1,7-Diazaspiro[4.4]nonane derivatives can exist as different diastereomers. A significant development in this area is the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes. This reaction, catalyzed by either N,O-ligand/Cu(OAc)2 or N,P-ligand/Cu(OAc)2 systems, allows for selective synthesis of either syn or anti adducts. These adducts can then be further modified, for example, by NaBH4 reduction, to obtain the desired chiral 1,7-diazaspiro[4.4]nonane diastereomers. []
Q4: Can you describe an example of a specific synthetic route towards 1,7-Diazaspiro[4.4]nonane derivatives?
A4: One method involves the spirobisheterocyclization of 5-(methoxycarbonyl)-1H-pyrrole-2,3-diones with enaminoesters. [] Another approach utilizes the reaction of 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines. [, ] Further functionalization of the resulting 1,7-Diazaspiro[4.4]nonane core can then be achieved through various chemical transformations.
Q5: Have any crystal structures been determined for 1,7-Diazaspiro[4.4]nonane derivatives?
A5: Yes, crystal structures have been reported for substituted 1,7-Diazaspiro[4.4]nonane derivatives, offering valuable insights into the three-dimensional conformation and spatial arrangement of atoms within these molecules. [, , ] This information can be crucial for understanding structure-activity relationships and designing new derivatives with improved properties.
Q6: Are there any existing Structure-Activity Relationship (SAR) studies on 1,7-Diazaspiro[4.4]nonane derivatives?
A6: While specific SAR studies focusing solely on 1,7-Diazaspiro[4.4]nonane might be limited, research on related derivatives, such as the fluoroquinolone antibacterials, provides some insights. For instance, N-alkylation of the 2,7-diazaspiro[4.4]nonane substituent at the 7-position of fluoroquinolones significantly enhanced their activity against both Gram-positive and Gram-negative bacteria. [] These findings highlight the importance of substituent modifications on the 1,7-Diazaspiro[4.4]nonane scaffold for modulating biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




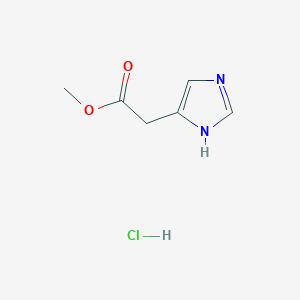
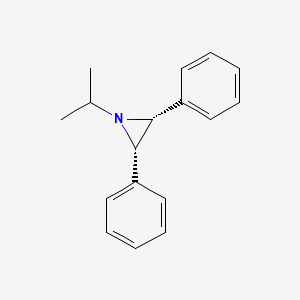
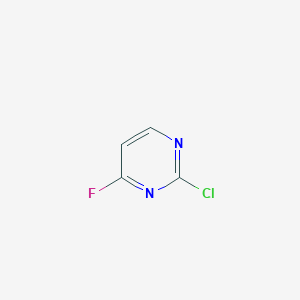


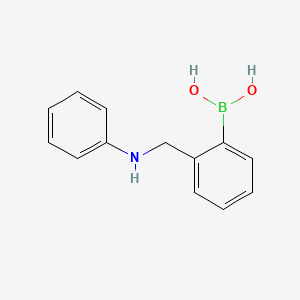

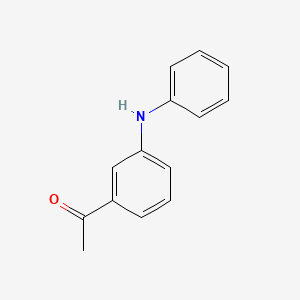
![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)

![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)
